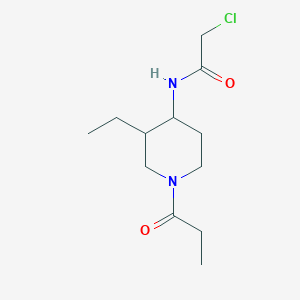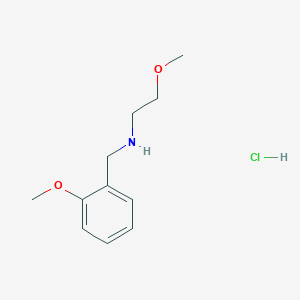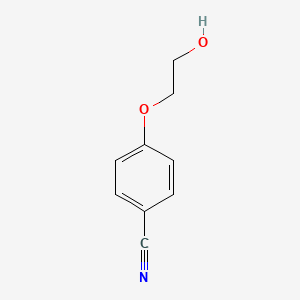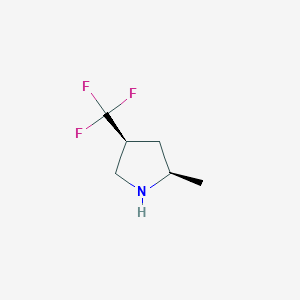![molecular formula C15H10ClN3OS B2423861 2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide CAS No. 439112-19-3](/img/structure/B2423861.png)
2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide is a useful research compound. Its molecular formula is C15H10ClN3OS and its molecular weight is 315.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Reactions
- Regioselectivities in Deprotonation : Research demonstrates that specific chloro-pyridyl benzamides exhibit regioselective deprotonation, leading to various derivatives with potential pharmaceutical applications (Rebstock et al., 2004).
Synthesis and Biological Activities
- Thiopyrimidine Derivatives : A study on the synthesis of thiopyrimidine derivatives from chloro-pyridyl benzamides revealed compounds with significant analgesic and antiparkinsonian activities, comparable to standard drugs (Amr et al., 2008).
- Apoptosis-Inducing Agents for Breast Cancer : A multicomponent synthesis involving chloro-pyridyl benzamides led to compounds that show promise as anticancer therapeutics, particularly for breast cancer. These compounds exhibited significant antiproliferative potential and induced apoptosis in cancer cells (Gad et al., 2020).
Chemical Transformations
- Tandem Transformations in Gewald Thiophenes : Studies on the transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, involving chloro-pyridyl benzamides, have opened avenues for thienopyrimidine synthesis, contributing to the development of new heterocyclic compounds (Pokhodylo et al., 2010).
Antimicrobial Activities
- New Quinazolinones Derivatives : Synthesis of new quinazolinones derivatives from chloro-benzothiophene revealed compounds with notable antibacterial and antifungal activities, indicating potential in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Photophysical Properties and Binding
- BF2 Complexes Analysis : A study on pyrimidine-based BF2 complexes, including chloro-pyridyl benzamide derivatives, provided insights into their photophysical properties, BSA-binding, and molecular docking analysis. This research is significant for the development of advanced materials and drug discovery (Bonacorso et al., 2019).
Additional Research
- Antibacterial and Antifungal Activities : Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives showcased their effectiveness against various bacteria and fungi, highlighting their potential as antimicrobial agents (Kahveci et al., 2020).
- Microwave-Assisted Synthesis : Microwave irradiation was used to efficiently synthesize 2-aminothiophene-3-carboxylic acid derivatives and their transformation to thieno[2,3-d]pyrimidin-4-one, demonstrating a novel approach in chemical synthesis (Hesse et al., 2007).
Properties
IUPAC Name |
2-chloro-N-(4-thiophen-2-ylpyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS/c16-11-5-2-1-4-10(11)14(20)19-15-17-8-7-12(18-15)13-6-3-9-21-13/h1-9H,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDDOTFZWBKORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CC(=N2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2423786.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2423788.png)
![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate](/img/structure/B2423789.png)
![2-Indol-1-yl-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2423790.png)



![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2423796.png)


![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2423800.png)
